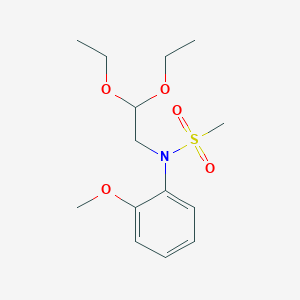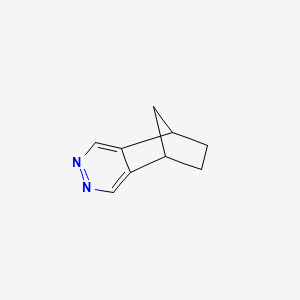
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid is a compound with the molecular formula C20H40N2. It is also known by other names such as 2-heptadecyl-2-imidazoline and 2-heptadecylglyoxalidine . This compound is characterized by its long alkyl chain and imidazole ring, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptadecyl-2,3-dihydro-1H-imidazole typically involves the cyclization of heptadecylamine with glyoxal under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-heptadecyl-2,3-dihydro-1H-imidazole is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, primary amines, and halogenated derivatives of the original compound .
Scientific Research Applications
2-Heptadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and flame retardants.
Mechanism of Action
The mechanism of action of 2-heptadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but differs in the position of hydrogen atoms on the imidazole ring.
2-Heptadecyl-2-imidazoline: Another closely related compound with similar applications.
Uniqueness
2-Heptadecyl-2,3-dihydro-1H-imidazole is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .
Properties
CAS No. |
88228-77-7 |
|---|---|
Molecular Formula |
C20H43N2O4P |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid |
InChI |
InChI=1S/C20H40N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-5(2,3)4/h18-22H,2-17H2,1H3;(H3,1,2,3,4) |
InChI Key |
CGZDSGCLBUUORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1NC=CN1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)






![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)


